molecular formula C43H39N4O7S+ B1244308 QSY7 succinimidyl ester(1+)

QSY7 succinimidyl ester(1+)

Cat. No. B1244308
M. Wt: 755.9 g/mol
InChI Key: WBSDPZPRGGHNEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

QSY7 succinimidyl ester(1+) is a cationic fluorescent dye derived from 9-phenylxanthene. It has a role as a fluorochrome. It is a xanthene dye and an iminium ion.

Scientific Research Applications

  • Cell Proliferation and Migration Studies : CFSE (Carboxyfluorescein diacetate succinimidyl ester), closely related to QSY7 succinimidyl ester, is used in studying the migration and proliferation of hemopoietic cells. It is retained by cells and shared by daughter cells at each division, aiding in creating multimodal flow cytometric CFSE histograms, which is crucial in cancer cell line studies (Matera, Lupi, & Ubezio, 2004).

  • Protein Labeling : A novel synthon, N-Succinimidyl 3-(di-tert-butyl[(18)F]fluorosilyl)benzoate ([(18)F]SiFB), was synthesized for one-step labeling of proteins. This method is important for synthesizing high radioactivity amounts of [(18)F]SiFB, crucial in protein labeling (Kostikov et al., 2012).

  • Tumor Vasculature Imaging : In a study by Cai and Chen (2008), peptide-conjugated quantum dots were prepared using a heterobifunctional linker, 4-maleimidobutyric acid N-succinimidyl ester, for non-invasive NIRF imaging of tumor vasculature markers in small animal models (Cai & Chen, 2008).

  • Chemical Stability Studies : Research on the activation of acid terminal groups at modified porous silicon surfaces into succinimidyl ester-terminated chains was conducted to understand the various EDC-induced surface reactions and optimize reaction conditions (Sam et al., 2010).

  • Preparation of Ionic Liquids : An ionic liquid reagent bearing a succinimidyl activated ester was used to synthesize various small molecule and macromolecular ionic liquids, demonstrating a reliable route to new ionic liquid compositions (Camplo et al., 2011).

  • Fluorescent Probes for Biomolecules : Novel functionalized tricarbocyanine dyes, containing isothiocyanate and succinimidyl ester functional groups, were synthesized for use as fluorescent probes for biologically pertinent compounds such as amino acids and functionalized dideoxynucleotides (Flanagan et al., 1997).

  • Lymphocyte Kinetics Analysis : CFSE is also used to quantify cell kinetics, particularly in studies of lymphocyte homeostasis, due to its ability to label cells irrespective of their stage in the cell cycle, providing more representative results than other methods (Asquith et al., 2006).

  • Nanocomposite Particle Synthesis : Novel ester-functionalized polypyrrole-silica nanocomposite particles were prepared for potential use in bioadsorption and visual diagnostic assays, highlighting the versatility of succinimidyl ester-functionalized materials (Azioune et al., 2004).

properties

Product Name

QSY7 succinimidyl ester(1+)

Molecular Formula

C43H39N4O7S+

Molecular Weight

755.9 g/mol

IUPAC Name

[9-[2-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylpiperidin-1-yl]sulfonylphenyl]-6-(N-methylanilino)xanthen-3-ylidene]-methyl-phenylazanium

InChI

InChI=1S/C43H39N4O7S/c1-44(30-11-5-3-6-12-30)32-17-19-34-37(27-32)53-38-28-33(45(2)31-13-7-4-8-14-31)18-20-35(38)42(34)36-15-9-10-16-39(36)55(51,52)46-25-23-29(24-26-46)43(50)54-47-40(48)21-22-41(47)49/h3-20,27-29H,21-26H2,1-2H3/q+1

InChI Key

WBSDPZPRGGHNEV-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C2=CC3=C(C=C2)C(=C4C=CC(=[N+](C)C5=CC=CC=C5)C=C4O3)C6=CC=CC=C6S(=O)(=O)N7CCC(CC7)C(=O)ON8C(=O)CCC8=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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